Hexyl 2-hydroxy-4-(methylthio)butanoate
Description
Properties
CAS No. |
161193-00-6 |
|---|---|
Molecular Formula |
C11H22O3S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
hexyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C11H22O3S/c1-3-4-5-6-8-14-11(13)10(12)7-9-15-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
YWWBUZVHTWILSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(CCSC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares hexyl 2-hydroxy-4-(methylthio)butanoate with structurally related methionine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester/Salt Group | Key Physicochemical Properties |
|---|---|---|---|---|
| This compound | C₁₁H₂₂O₃S | 234.36 | Hexyl ester | High lipophilicity; slow hydrolysis |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) | C₅H₁₀O₃S | 150.19 | Free acid | Water-soluble; rapid ruminal degradation |
| 2-Hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi) | C₈H₁₆O₃S | 192.27 | Isopropyl ester | Moderate lipophilicity; faster hydrolysis |
| Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) | C₈H₁₄CaO₆S₂ | 338.45 | Calcium salt | Low solubility; high stability in feed |
Key Observations :
- Hexyl ester: The hexyl chain enhances resistance to enzymatic hydrolysis in the rumen, prolonging release of the active metabolite (2-hydroxy-4-(methylthio)butanoic acid) compared to shorter esters like HMBi .
- HMTBa (free acid) : While highly bioavailable, its water solubility makes it susceptible to rapid ruminal degradation, reducing efficacy in ruminants .
- MHA-Ca (calcium salt) : Exhibits superior stability in feed formulations but lower solubility, limiting intestinal absorption rates .
Functional Efficacy in Animal Nutrition
Critical Findings :
Hexyl ester vs. HMBi : The hexyl derivative’s longer alkyl chain improves rumen bypass efficiency by 10–15% compared to HMBi, as inferred from structural analogs .
HMTBa vs. Salts/Esters: HMTBa’s free acid form shows rapid absorption but is less effective in ruminants due to ruminal loss. In dairy cows, it alters Ruminococcaceae populations, mitigating milk fat depression .
MHA-Ca Limitations : While stable, its calcium salt form shows reduced efficacy in high-fiber diets, likely due to interactions with dietary cations .
Metabolic Pathways and Stability
- This compound: Hydrolyzed in the small intestine by esterases, releasing 2-hydroxy-4-(methylthio)butanoic acid for hepatic conversion to methionine. The hexyl group delays hydrolysis, extending methionine availability .
- HMBi : Faster hydrolysis due to the isopropyl group, leading to quicker but shorter-duration methionine release .
- MHA-Ca : Dissociates in the acidic abomasum, releasing the anion for absorption. However, calcium interactions may reduce solubility in alkaline environments .
Preparation Methods
Copper-Catalyzed Oxidation of 4-(Methylthio)-2-Oxo-1-Butanol
The primary industrial method involves oxidizing 4-(methylthio)-2-oxo-1-butanol with oxygen in the presence of a copper compound and hexanol. This one-pot reaction proceeds via a radical mechanism, where copper(II) acetate facilitates the oxidation of the α-keto alcohol intermediate to 2-hydroxy-4-(methylthio)butyric acid, which subsequently undergoes esterification with hexanol.
Reaction Conditions:
-
Catalyst: Copper(II) acetate (20–50 mg per 5 g solvent)
-
Temperature: 0–80°C (optimized at 25°C for minimal side reactions)
-
Solvent: Methanol or tert-butanol (substituted with hexanol for target ester)
-
Oxygen Source: Atmospheric air or pure O₂
Mechanistic Insights:
The copper catalyst initiates the oxidation by abstracting a hydrogen atom from the α-position of the keto group, forming a peroxy radical intermediate. This intermediate undergoes disproportionation to yield the carboxylic acid, which reacts in situ with hexanol under acidic conditions to form the ester.
Triazole-Mediated Condensation of Formaldehyde and 3-(Methylthio)Propionaldehyde
An alternative route involves the base-catalyzed condensation of formaldehyde and 3-(methylthio)propionaldehyde in the presence of a triazole compound (e.g., 3-benzylthiazolium bromide). This method produces 4-(methylthio)-2-oxo-1-butanol, which is then esterified with hexanol.
Key Steps:
-
Aldol Condensation:
-
Esterification with Hexanol:
-
Conditions: Acid-catalyzed (e.g., H₂SO₄) or enzymatic esterification
-
Challenge: Hexanol’s higher hydrophobicity necessitates polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity.
-
Critical Analysis of Reaction Parameters
Catalyst Selection and Performance
Copper(II) acetate outperforms other copper salts due to its solubility in alcoholic solvents and ability to stabilize reactive intermediates. Comparative data for copper catalysts are summarized below:
| Copper Catalyst | Solubility in Hexanol | Optimal Temperature (°C) | Byproduct Formation |
|---|---|---|---|
| Copper(II) acetate | High | 25–80 | <5% |
| Copper(I) chloride | Low | 50–120 | 15–20% |
| Copper(II) oxide | Insoluble | 80–120 | 10–12% |
Solvent and Temperature Effects
Hexanol’s high boiling point (157°C) allows reactions at elevated temperatures without solvent evaporation. However, its limited polarity reduces reaction rates, necessitating catalysts with strong Lewis acidity.
Optimized Conditions for Esterification:
-
Solvent: Hexanol (neat)
-
Catalyst: 1–2 mol% H₂SO₄ or immobilized lipase
-
Temperature: 80–100°C
Industrial-Scale Production Challenges
Byproduct Management
The oxidation of 4-(methylthio)-2-oxo-1-butanol generates 4-(methylthio)-2-oxo-1-butanal (13% yield), which must be removed via distillation or column chromatography.
Purification Methods:
Hexanol Recovery and Recycling
Unreacted hexanol is recovered via aqueous extraction and reused to improve cost efficiency.
Q & A
What analytical methodologies are recommended for quantifying Hexyl 2-hydroxy-4-(methylthio)butanoate in biological matrices?
Basic Research Question
Quantification of HMTBa and its derivatives requires validated chromatographic techniques. While direct evidence on the hexyl ester is limited, studies on related compounds (e.g., calcium or isopropyl esters) suggest using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitivity and specificity . For rumen fluid or plasma, sample preparation should include protein precipitation (e.g., acetonitrile) and filtration to avoid interference from matrix components. Calibration curves using isotopically labeled internal standards (e.g., deuterated HMTBa) are critical for accuracy .
How can in vitro rumen simulation models be optimized to study HMTBa metabolism?
Basic Research Question
Continuous culture systems (e.g., dual-flow fermenters) are widely used to mimic rumen conditions. Key parameters include:
- pH control : Maintain 6.0–6.4 using bicarbonate buffers.
- Substrate composition : Include fibrous substrates (e.g., rice straw) to replicate natural digestion .
- Dosing protocols : Administer HMTBa at 0.1–0.3% of dietary dry matter to assess microbial uptake and volatile fatty acid (VFA) production .
Validate results with in vivo trials, noting discrepancies in microbial community dynamics between models and live animals .
What experimental designs resolve contradictions in HMTBa’s effects on milk fat depression (MFD)?
Advanced Research Question
Conflicting reports on HMTBa’s role in MFD mitigation (e.g., vs. 21) necessitate factorial designs controlling for:
- Dietary lipid composition : High unsaturated fat diets may amplify biohydrogenation shifts, altering HMTBa efficacy .
- Dose-response gradients : Linear vs. quadratic effects of HMTBa on milk fat yield should be tested across 0–30 g/day ranges .
- Microbial biomarkers : Quantify Lachnospiraceae and Bacteroidetes populations via 16S rRNA sequencing, as their ratios correlate with MFD risk . Statistical models (e.g., mixed-effects regression) must account for individual animal variability in methionine metabolism .
How does HMTBa influence microbial protein synthesis and amino acid availability in ruminants?
Advanced Research Question
Approximately 50% of HMTBa is hydrolyzed in the rumen to 2-hydroxy-4-(methylthio)butyric acid (HMB), which stimulates cellulolytic bacteria (e.g., Ruminococcus_1) while suppressing amylolytic taxa . This shifts VFA profiles toward propionate, enhancing glucogenic energy availability. The remaining HMTBa is absorbed and converted to methionine in the liver, bypassing rumen degradation . Use isotopic tracers (e.g., ¹³C-labeled HMTBa) to track microbial incorporation into amino acids, and pair with omics tools (PICRUSt) to map metabolic pathways (e.g., methionine salvage pathways) .
What mechanisms underlie HMTBa’s modulation of Firmicutes:Bacteroidetes ratios in the gut?
Advanced Research Question
HMTBa supplementation linearly increases Firmicutes (e.g., Lachnospiraceae) while reducing Bacteroidetes abundance, as observed in beef cattle . Proposed mechanisms:
- pH modulation : HMTBa metabolites stabilize ruminal pH, favoring acid-tolerant Firmicutes.
- Substrate competition : HMB inhibits starch-utilizing Bacteroidetes, redirecting carbon flow toward fiber degradation .
Advanced models (e.g., metatranscriptomics) are needed to confirm causal links between HMTBa, microbial gene expression, and host metabolism .
How can conflicting data on HMTBa’s impact on rumen ammonia-nitrogen (NH₃-N) be reconciled?
Advanced Research Question
Studies report both decreases (e.g., 15–30% in cecal NH₃-N; ) and no change in ruminal NH₃-N . To resolve this:
- Temporal sampling : NH₃-N fluctuations depend on post-dosing timepoints; sample at 0, 3, 6, and 9 hours post-administration.
- Nitrogen partitioning : Use dual-labeling (¹⁵N-HMTBa + ¹³C-urea) to differentiate microbial vs. dietary nitrogen sources .
Contradictions may arise from differences in basal diet crude protein content or protozoal activity, which modulates NH₃-N recycling .
What role does HMTBa play in redox balance and oxidative stress in livestock?
Advanced Research Question
HMTBA enhances glutathione synthesis via methionine’s role in cysteine provision . In dairy cows, plasma glutathione peroxidase activity increases by 12–18% with HMTBa supplementation, correlating with improved antioxidant status . However, excess HMTBa (>40 g/day) may disrupt methyl group metabolism, elevating homocysteine—a risk factor for oxidative damage. Dose titration studies with transcriptomic analysis (e.g., NRF2 pathway genes) are recommended .
Tables Referenced from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
